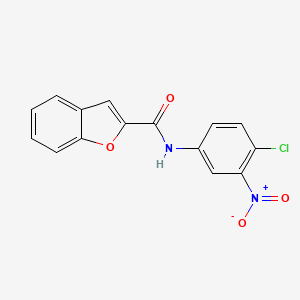![molecular formula C21H26N2O2 B5748286 Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate](/img/structure/B5748286.png)
Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate typically involves the reaction of 4-(2,5-dimethylphenyl)piperazine with methyl 4-formylbenzoate. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This compound may exert its effects by binding to neurotransmitter receptors, such as serotonin or dopamine receptors, thereby influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Uniqueness
Methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the 2,5-dimethylphenyl group on the piperazine ring enhances its interaction with certain biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-4-5-17(2)20(14-16)23-12-10-22(11-13-23)15-18-6-8-19(9-7-18)21(24)25-3/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNPLLOOOKDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)
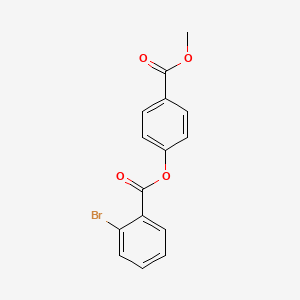
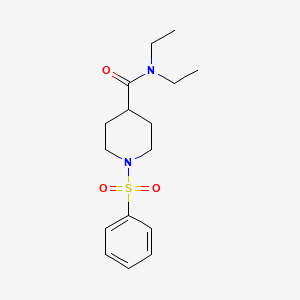
![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)
![diethyl 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylate](/img/structure/B5748232.png)
![N~2~-[4-(TRIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5748239.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5748252.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)

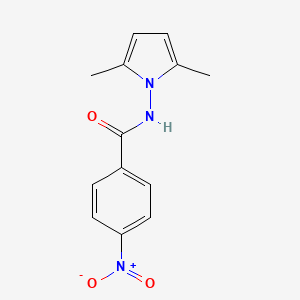
![METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B5748272.png)
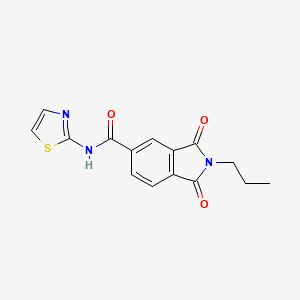
![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)
